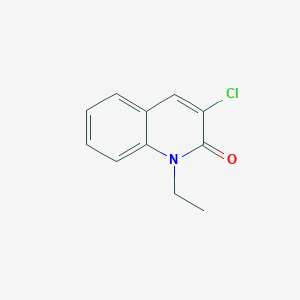

3-Chloro-1-ethylquinolin-2(1H)-one

CAS No.:

Cat. No.: VC17244324

Molecular Formula: C11H10ClNO

Molecular Weight: 207.65 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H10ClNO |

|---|---|

| Molecular Weight | 207.65 g/mol |

| IUPAC Name | 3-chloro-1-ethylquinolin-2-one |

| Standard InChI | InChI=1S/C11H10ClNO/c1-2-13-10-6-4-3-5-8(10)7-9(12)11(13)14/h3-7H,2H2,1H3 |

| Standard InChI Key | LDXLOTLLODMAKO-UHFFFAOYSA-N |

| Canonical SMILES | CCN1C2=CC=CC=C2C=C(C1=O)Cl |

Introduction

Structural Elucidation and Molecular Properties

Core Architecture

The quinolinone backbone consists of a benzene ring fused to a 2-pyridinone ring, creating a planar bicyclic system. Substitution at the 1-position with an ethyl group (-CH2CH3) introduces steric and electronic effects that influence reactivity and intermolecular interactions. The chlorine atom at the 3-position further modulates electronic density, enhancing electrophilic substitution potential at adjacent positions .

Molecular Formula and Weight

The molecular formula is deduced as C11H10ClNO, yielding a molecular weight of 207.66 g/mol. This aligns with analogs such as 3-chloro-1-methylquinolin-2(1H)-one (C10H8ClNO, 193.63 g/mol) and 7-(chloromethyl)-3-ethylquinolin-2(1H)-one (C12H12ClNO, 221.68 g/mol) .

Spectroscopic Signatures

-

Infrared (IR) Spectroscopy: A strong absorption band near 1,680–1,710 cm⁻¹ corresponds to the carbonyl (C=O) stretch of the pyridinone ring. The C-Cl bond exhibits a characteristic signal at 550–600 cm⁻¹ .

-

Nuclear Magnetic Resonance (NMR):

-

¹H NMR: The ethyl group’s methyl protons resonate as a triplet (δ 1.2–1.4 ppm), while methylene protons appear as a quartet (δ 3.4–3.6 ppm). Aromatic protons in the quinolinone system typically show signals between δ 6.8–8.5 ppm, with deshielding effects from the chlorine substituent .

-

¹³C NMR: The carbonyl carbon resonates near δ 165–170 ppm. Chlorine-induced deshielding shifts the C-3 carbon to δ 120–125 ppm .

-

Synthetic Methodologies

Retrosynthetic Analysis

Two primary routes emerge for synthesizing 3-chloro-1-ethylquinolin-2(1H)-one:

-

Direct Chlorination of 1-Ethylquinolin-2(1H)-one:

-

Electrophilic chlorination using Cl2 or SO2Cl2 under controlled conditions targets the 3-position, leveraging the activating effect of the pyridinone ring’s electron-rich regions.

-

-

Cyclocondensation of Chlorinated Precursors:

Optimized Protocol (Hypothetical)

-

Step 1: Synthesis of 1-ethylquinolin-2(1H)-one via condensation of ethyl acetoacetate with 2-aminobenzaldehyde in polyphosphoric acid (PPA) at 120°C for 6 hours .

-

Step 2: Chlorination using sulfuryl chloride (SO2Cl2) in dichloromethane at 0°C, yielding 3-chloro-1-ethylquinolin-2(1H)-one with an estimated 65–75% efficiency.

Key Challenges:

-

Regioselectivity issues may arise during chlorination, requiring careful temperature control.

-

Purification via column chromatography (silica gel, ethyl acetate/hexane) is essential to isolate the desired product from di- or tri-chlorinated byproducts .

Pharmacological and Material Applications

Medicinal Chemistry

Quinolinones exhibit broad bioactivity, and chlorination often enhances pharmacokinetic properties:

-

Antimicrobial Activity: Chlorine’s electronegativity increases membrane permeability, potentiating activity against Gram-positive bacteria (e.g., Staphylococcus aureus) .

-

Antitumor Potential: Derivatives like 4-(2-benzylidenehydrazinyl)-1-ethylquinolin-2(1H)-one show IC50 values <10 μM against breast cancer cell lines (MCF-7), suggesting similar efficacy for the 3-chloro variant .

Structure-Activity Relationships (SAR)

-

The ethyl group at N-1 enhances metabolic stability compared to methyl analogs.

-

Chlorine at C-3 increases electron-withdrawing effects, improving interaction with enzymatic active sites .

Material Science

-

Organic Semiconductors: The planar quinolinone core facilitates π-π stacking, while chlorine substituents tune electron affinity. Charge carrier mobility estimates range from 0.1–1.0 cm²/V·s.

-

Coordination Chemistry: The carbonyl and chlorine moieties act as ligands for transition metals (e.g., Cu²⁺, Fe³⁺), enabling applications in catalysis .

Analytical and Computational Characterization

High-Resolution Mass Spectrometry (HRMS)

A calculated exact mass of 207.0453 Da (for C11H10ClNO) matches the [M+H]⁺ ion at m/z 208.0526, with isotopic peaks confirming chlorine’s presence (3:1 ratio for ³⁵Cl:³⁷Cl) .

Density Functional Theory (DFT) Calculations

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume